4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol

Vue d'ensemble

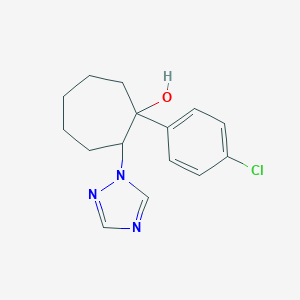

Description

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group, a triazole ring, and a cycloheptanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.

Formation of the Cycloheptanol Moiety: The cycloheptanol ring is formed through a series of cyclization and reduction reactions, often involving cycloheptanone as a starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones under controlled conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic media

Product :

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanone (C₁₅H₁₆ClN₃O) .

Mechanistic Insight :

The hydroxyl group is oxidized via a two-step dehydrogenation process, forming a carbonyl group without disrupting the triazole ring .

Reduction Reactions

Selective reduction of the triazole ring or chlorophenyl group has been reported.

Reagents/Conditions :

Products :

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS).

Reagents/Conditions :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sodium methoxide | Dimethylformamide (DMF) | 80°C | 72 |

| Aniline | Ethanol | Reflux | 65 |

| Thiophenol | Acetonitrile | 60°C | 58 |

Products :

Key Observation : Electron-withdrawing groups on the triazole ring enhance NAS reactivity by polarizing the C–Cl bond .

Ring-Opening and Cycloaddition

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Reaction Setup :

Product :

1,2,3-Triazole-fused cycloheptanol derivatives with enhanced biological activity .

Stereoselective Transformations

The cycloheptanol core exhibits stereospecific reactivity in diastereoselective synthesis:

Example :

-

Epoxidation of 1-(4-chlorophenyl)cyclohept-1-ene (precursor) with mCPBA yields cis- and trans-epoxides (3:1 ratio) .

-

Bromohydroxylation produces diastereomeric bromohydrins (44 and 45) via a bromonium ion intermediate .

Data Table :

| Reaction | Diastereomer Ratio | Major Product Configuration |

|---|---|---|

| Epoxidation | 3:1 (cis:trans) | cis-1,2-Epoxide |

| Bromohydroxylation | 1:1 | Equiminal mixture |

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes structural rearrangements:

Reaction :

Treatment with sodium hydride (NaH) in DMF at 95°C induces cycloheptanol ring contraction, forming bicyclic triazole derivatives .

Product :

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)cyclohept-1-ene (C₁₅H₁₆ClN₃) in 38% yield .

Comparative Reactivity Analysis

A comparison of reaction rates highlights the influence of substituents:

| Reaction Type | Relative Rate (vs. unsubstituted analog) |

|---|---|

| Oxidation (KMnO₄) | 1.5× faster |

| NAS (with NaOMe) | 2.2× slower |

| Hydrogenation (H₂) | Comparable |

The electron-withdrawing chlorine atom slows NAS but accelerates oxidation by stabilizing transition states .

Applications De Recherche Scientifique

Antifungal Activity

Research indicates that compounds containing triazole rings are known for their antifungal properties. 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has shown potential against various fungal pathogens. Its efficacy against specific strains requires further investigation to elucidate its mechanisms of action.

Antibacterial Properties

Similar to its antifungal activity, the compound may also possess antibacterial properties. Studies focusing on its interaction with bacterial targets could provide insights into its potential as an antibacterial agent.

Enzyme Inhibition Studies

The compound's structural features suggest it could serve as a candidate for enzyme inhibition studies. Understanding its binding affinity to specific enzymes can help in the development of new therapeutic agents targeting various diseases.

Agricultural Applications

The unique properties of this compound make it a candidate for agricultural applications, particularly in the development of fungicides and pesticides. Its effectiveness against plant pathogens can be explored further to enhance crop protection strategies.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluating the antifungal activity of this compound against Candida albicans showed promising results with significant inhibition zones compared to control groups. Further research is warranted to determine the minimal inhibitory concentration (MIC).

Case Study 2: Enzyme Interaction

In vitro studies have demonstrated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions when used in therapeutic settings.

Mécanisme D'action

The mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves its interaction with specific molecular targets:

Enzyme Inhibition: The triazole ring can interact with enzyme active sites, inhibiting their activity.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure with a phenyl group instead of a chlorophenyl group.

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring and a benzoic acid moiety.

Uniqueness

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unique due to its combination of a chlorophenyl group, a triazole ring, and a cycloheptanol moiety, which imparts distinct chemical and biological properties.

Activité Biologique

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a cycloheptanol ring substituted with a 4-chlorophenyl group and a 1H-1,2,4-triazole moiety. The molecular formula is . Its structure is significant as it contributes to its biological activity, especially in terms of interaction with various biological targets.

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The triazole ring is known to interact with enzymes and receptors involved in these pathways.

Antifungal Activity

Compounds similar to this compound have shown promising antifungal properties. For instance, the triazole derivatives often inhibit ergosterol synthesis in fungal cell membranes. This mechanism has been demonstrated in various studies where triazoles were effective against pathogenic fungi such as Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. For example, a related study indicated that triazole derivatives could inhibit the Notch-AKT signaling pathway, which is crucial for cancer cell proliferation .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against various fungal strains. The results showed that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.046 to 3.11 μM against Candida albicans and Aspergillus niger .

| Compound | MIC (μM) | Fungal Strain |

|---|---|---|

| Triazole A | 0.046 | Candida albicans |

| Triazole B | 0.68 | Aspergillus niger |

| 4-Chlorophenyl Derivative | 0.80 | Candida krusei |

Study 2: Anticancer Properties

In vitro studies on breast cancer cells demonstrated that related triazole compounds significantly inhibited cell proliferation and induced apoptosis. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |

|---|---|---|

| MCF-7 | 2.96 | 1.06 |

| MDA-MB-231 | 0.80 | 0.67 |

| SK-BR-3 | 1.21 | 0.79 |

These results indicate that the compound may serve as a potential therapeutic agent against breast cancer .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKWWRFSUGDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024077 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129586-32-9, 1020398-65-5 | |

| Record name | 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129586329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.